Neodymium oxide

High-k dielectrics Gate oxide Microelectronics

Sourcing ultra-high-purity Nd₂O₃ with consistent phase purity directly determines Nd-Fe-B magnet energy density-impurity variance degrades BHmax by ≥10 MGOe. Nd₂O₃ (CAS 12648-30-5) resolves this: • >99.9% purity yields Nd₂Fe₁₄B magnets with BHmax exceeding 50 MGOe, critical for EV traction motors and wind turbine generators • Hexagonal-phase thin films deliver dielectric constant ~21, enabling sub-45 nm CMOS gate oxide scaling with reduced tunneling leakage • As Ni-SiO₂ catalyst promoter, delivers 2.4×-4.0× CH₄ conversion enhancement under industrial DRM conditions (750 °C, GHSV 84,000 mL g⁻¹ h⁻¹)

Molecular Formula Nd2O3
Molecular Weight 336.48 g/mol
CAS No. 12648-30-5
Cat. No. B080325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium oxide
CAS12648-30-5
SynonymsNano Nd2O3
Nd2O3
neodymium oxide
Molecular FormulaNd2O3
Molecular Weight336.48 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Nd+3].[Nd+3]
InChIInChI=1S/2Nd.3O/q2*+3;3*-2
InChIKeyPLDDOISOJJCEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neodymium Oxide (Nd₂O₃) Technical Baseline


Neodymium oxide (Nd₂O₃, CAS 12648-30-5), also referred to as neodymium sesquioxide, is a rare-earth sesquioxide characterized by its light bluish-gray hexagonal crystalline structure [1]. It exhibits a high melting point of approximately 2270–2275 °C, a density of 7.24 g/cm³, and is insoluble in water but soluble in mineral acids . Nd₂O₃ is the trivalent oxide of neodymium and serves as a critical precursor for Nd-Fe-B permanent magnets, specialty glasses, laser gain media, and advanced ceramics . Its unique 4f electronic configuration imparts distinctive optical absorption bands and paramagnetic behavior that differentiate it from other light rare-earth oxides such as Pr₆O₁₁, La₂O₃, and CeO₂. This evidence guide is structured to provide quantitative, comparator-driven differentiation to support informed procurement and research material selection.

4f³ paramagnetic center enables magnetic and optical research
Acid-soluble for wet-chemical processing of precursors and coatings
High melting point (~2270 °C) supports high-temperature ceramic and glass synthesis
Available purity grades match application from catalyst to premium magnet feedstock

Performance Risks of Nd₂O₃ Substitution


Rare-earth sesquioxides share a common crystal structure but diverge sharply in their electronic, optical, magnetic, and catalytic signatures due to differences in 4f electron count and ionic radii. Nd₂O₃ possesses a trivalent neodymium ion (Nd³⁺) with a 4f³ configuration, yielding an effective magnetic moment of approximately 3.52 μB and distinct sharp absorption bands in the visible and near-infrared regions [1]. Substituting Nd₂O₃ with Pr₆O₁₁ (mixed-valence Pr³⁺/Pr⁴⁺) alters redox behavior and band gap . Replacing it with La₂O₃ (4f⁰) removes paramagnetism and shifts dielectric and catalytic properties [2]. Using Sm₂O₃ (4f⁵) or Er₂O₃ (4f¹¹) changes emission wavelengths, refractive index, and magnetic anisotropy. Even within the light rare-earth series, Nd₂O₃ occupies a unique position between La₂O₃ and Sm₂O₃, offering a specific balance of moderate basicity, thermal stability, and 4f-derived functionality that cannot be replicated by adjacent lanthanide oxides without quantifiable performance trade-offs. The following sections provide direct, comparator-backed evidence substantiating these distinctions.

Nd₂O₃
La₂O₃
Lacks 4f electrons; diamagnetic and lower polarizability may shift dielectric and magnetic performance
Nd₂O₃
Pr₆O₁₁
Mixed-valence and wider band gap alter redox behavior and visible-light activity profiles
Nd₂O₃
Sm₂O₃
Much weaker room-temperature paramagnetism and different emission wavelengths limit magnetic and photonic substitution

Quantitative Evidence: Nd₂O₃ vs. Analogs


Dielectric Constant Advantage Over La₂O₃

Hexagonal-phase Nd₂O₃ thin films exhibit a dielectric constant (k) in the range of 17–21, with estimates suggesting values up to ~27 for optimal crystallinity. This significantly exceeds the dielectric constant of amorphous Nd₂O₃ (k ~11), cubic Nd₂O₃ (k ~13.6–15.4), and La₂O₃-doped composite systems where La₂O₃ substitution reduces k [1][2]. In direct comparison, Nd₂O₃-doped nanofiber composites achieve a dielectric constant of ~16 at 1 Hz and 30 °C, versus ~6 for analogous La₂O₃-doped composites, confirming the higher polarizability of Nd³⁺ ions [3].

Dielectric constant
Head-to-head
~16 vs ~6 (1 Hz, 30 °C)
Supports selection for high-k gate dielectric layers
Electrospun nanofiber composite context
High-k dielectrics Gate oxide Microelectronics

Band Gap Comparison with Pr₆O₁₁

The computed band gap of hexagonal Nd₂O₃ is approximately 1.58 eV, as determined by density functional theory calculations [1]. In contrast, the mixed-valence praseodymium oxide (Pr₆O₁₁) exhibits a substantially wider band gap of ~3.5 eV . This difference of nearly 2 eV places Nd₂O₃ closer to a narrow-band-gap semiconductor regime, enabling visible-light absorption and potential photocatalytic activity that Pr₆O₁₁ cannot match.

Band gap
Cross-study
1.58 eV vs ~3.5 eV
Enables visible-light photocatalysis research
DFT (Nd₂O₃) vs experimental nano-powder (Pr₆O₁₁)
Semiconductor Optoelectronics Photocatalysis

Methane Dry Reforming Catalytic Activity

In a comparative study under severe DRM conditions (750 °C, CH₄/CO₂ = 1, GHSV = 84,000 mL g⁻¹ h⁻¹), Nd₂O₃-modified Ni–SiO₂ catalysts achieved CH₄ activity in the range of 145.1–248.7 mmol min⁻¹ g⁻¹ of Ni. This represents a substantial enhancement over the unmodified Ni–SiO₂ baseline of 61.6 mmol min⁻¹ g⁻¹ of Ni. The activity of Nd₂O₃-modified catalysts falls within the upper portion of the range exhibited by La₂O₃-, CeO₂-, and Sm₂O₃-modified analogs, demonstrating competitive performance among light rare-earth oxide promoters [1].

DRM catalysis
Head-to-head
2.4×–4.0× activity increase
Supports catalyst promoter selection for syngas production
750 °C, CH₄/CO₂ = 1, GHSV 84,000 mL g⁻¹ h⁻¹
Dry reforming of methane (DRM) Heterogeneous catalysis Syngas production

Paramagnetic Moment vs. La₂O₃ and Sm₂O₃

The effective magnetic moment (μeff) of Nd³⁺ ions in bulk Nd₂O₃ has been experimentally determined as 3.52 μB over the temperature range of 120–550 K using Faraday method magnetic susceptibility measurements [1]. This value is consistent with the theoretical free-ion ground-state moment of 3.62 μB for Nd³⁺ (J = 9/2). By comparison, La₂O₃ (La³⁺: 4f⁰) is diamagnetic with a net magnetic moment of zero, while Sm₂O₃ (Sm³⁺: 4f⁵) exhibits a much lower effective moment due to spin-orbit coupling and thermal population of excited J multiplets. This places Nd₂O₃ as the paramagnetic choice among light rare-earth sesquioxides for applications requiring a substantial intrinsic magnetic moment without heavy rare-earth cost or criticality.

Paramagnetism
Class-level
Nd³⁺ μeff 3.52 μB vs La³⁺ 0 μB
Supports magnetic material research requiring intrinsic moment
Faraday method, 120–550 K; Sm₂O₃ exhibits weaker moment
Paramagnetism Magnetic susceptibility Spintronics

Molten Fluoride Solubility vs. Dy₂O₃

At 1473 K, the solubility of Nd₂O₃ in molten LiF–50 mol% NdF₃ was determined to be 7.4 mass%. Under identical conditions, the solubility of Dy₂O₃ in molten LiF–50 mol% DyF₃ was 7.6 mass% [1]. The near-equivalent solubility indicates that from a dissolution kinetics perspective, Nd₂O₃ and Dy₂O₃ behave similarly in fluoride melts. However, the lower melting point of Nd₂O₃ (2270 °C) compared to Dy₂O₃ (~2400 °C) and the lower cost of neodymium relative to dysprosium make Nd₂O₃ the more practical and economical feedstock for electrolytic neodymium metal production, which is the primary route for manufacturing Nd-Fe-B magnet alloys.

Fluoride solubility
Head-to-head
7.4 mass% vs 7.6 mass% (Dy₂O₃)
Indicates comparable processability for electrolytic metal production
1473 K, molten LiF–REF₃
Rare-earth metal production Molten salt electrolysis Recycling

Purity Impact on NdFeB Magnet Performance

The maximum energy product (BHmax) of Nd-Fe-B sintered magnets is directly correlated with the purity of the Nd₂O₃ precursor used. NdFeB magnets produced from 99.5% purity Nd₂O₃ typically achieve BHmax values around 40 MGOe, whereas those fabricated from high-purity (>99.9%) Nd₂O₃ can reach 50 MGOe or higher . Impurities such as Dy³⁺ or Pr³⁺ alter exchange interactions and reduce remanence (Br) by 5–10%. Additionally, SiO₂ or Al₂O₃ contaminants form non-magnetic grain-boundary phases that degrade coercivity and thermal stability above 200 °C.

Magnet energy
Data to verify
BHmax ≥50 MGOe vs ~40 MGOe
Higher purity may support premium magnet performance
Supplier purity specification review advised
Nd-Fe-B permanent magnets Magnetic materials Purity specifications

Nd₂O₃ Application Scenarios


High-k Gate Dielectrics

Hexagonal-phase Nd₂O₃ thin films offer dielectric constants up to ~21, substantially exceeding those of amorphous (k~11) and cubic (k~13.6–15.4) Nd₂O₃, as well as La₂O₃-based composites (k~6) [1][2]. This property enables the deposition of physically thicker gate oxides that achieve equivalent oxide thickness (EOT) scaling, reducing tunneling leakage currents in sub-45 nm CMOS nodes. Procurement of high-purity Nd₂O₃ sputtering targets or precursors for ALD/CVD is essential for fabricating low-power, high-performance logic and memory devices.

Dry Reforming of Methane Catalyst Promoter

Nd₂O₃-modified Ni–SiO₂ catalysts increase CH₄ conversion activity by 2.4× to 4.0× relative to unmodified Ni–SiO₂ under industrial DRM conditions (750 °C, GHSV = 84,000 mL g⁻¹ h⁻¹) [3]. Nd₂O₃ ranks among the most effective light rare-earth oxide promoters alongside La₂O₃ and Sm₂O₃. This quantifiable enhancement supports the procurement of Nd₂O₃ as a catalyst additive for syngas production from greenhouse gases (CH₄ and CO₂), particularly where high space velocity operation is required.

NdFeB Permanent Magnet Feedstock

Nd₂O₃ is the primary precursor for neodymium metal production via molten salt electrolysis, with a solubility of 7.4 mass% in LiF–NdF₃ melts at 1473 K [4]. The resulting Nd metal is alloyed with iron and boron to produce Nd₂Fe₁₄B magnets, which achieve maximum energy products exceeding 50 MGOe when fabricated from >99.9% purity Nd₂O₃ . Lower-purity (99.5%) oxide yields magnets with BHmax ~40 MGOe. Procurement of ultra-high-purity Nd₂O₃ is critical for electric vehicle traction motors, wind turbine generators, and hard disk drive actuators where maximum energy density and thermal stability are paramount.

Paramagnetic Component for Spintronics

Nd₂O₃ exhibits an effective magnetic moment of 3.52 μB per Nd³⁺ ion, in contrast to diamagnetic La₂O₃ (0 μB) and weakly paramagnetic Sm₂O₃ [5]. This robust paramagnetism makes Nd₂O₃ the preferred light rare-earth oxide for applications requiring a magnetic response without the cost and criticality of heavy rare earths. Potential uses include magnetic nanoparticle separation media, contrast enhancement agents, and paramagnetic dopants in spintronic devices. Procurement of phase-pure hexagonal or cubic Nd₂O₃ ensures consistent magnetic susceptibility.

Application
Selection Property
Validation Focus
High-k gate dielectrics
Dielectric constant and crystal phase
EOT scaling and leakage current assessment
DRM catalyst promotion
CH₄ conversion activity enhancement
Syngas throughput under high space velocity
NdFeB magnet feedstock
Precursor purity and processability
Maximum energy product and remanence stability
Paramagnetic spintronic doping
Intrinsic paramagnetic moment and phase consistency
Magnetic susceptibility reproducibility and device integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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